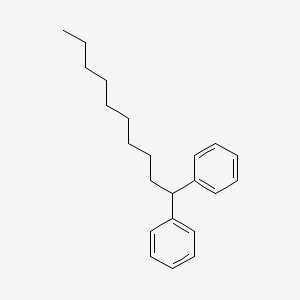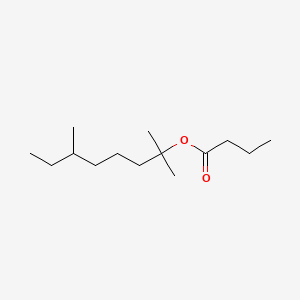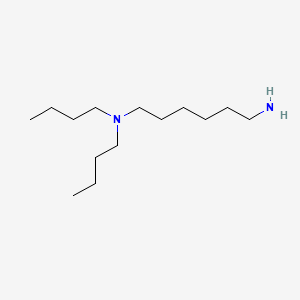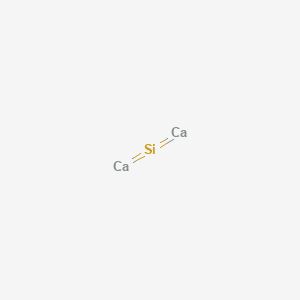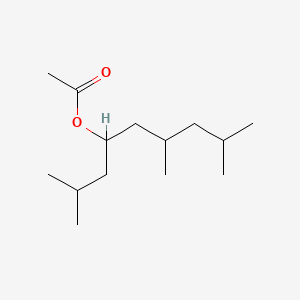
Isobutyl piperonylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutylpiperonat ist eine organische Verbindung mit der Summenformel C12H14O4. Es ist ein Derivat der Piperonilsäure, bei dem die Carboxylgruppe mit Isobutylalkohol verestert ist. Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Isobutylpiperonat kann durch Veresterung von Piperonilsäure mit Isobutylalkohol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines starken Säure-Katalysators, wie z. B. Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in den gewünschten Ester sicherzustellen.
Industrielle Produktionsmethoden
In einer industriellen Umgebung kann die Produktion von Isobutylpiperonat kontinuierliche Durchflussreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Der Einsatz fortschrittlicher Reinigungsverfahren, wie z. B. Destillation und Kristallisation, gewährleistet die Produktion von hochreinem Isobutylpiperonat, das für verschiedene Anwendungen geeignet ist.
Chemische Reaktionsanalyse
Arten von Reaktionen
Isobutylpiperonat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Piperonilsäure und andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Isobutylpiperonat in seine entsprechenden Alkohol-Derivate umwandeln.
Substitution: Die Estergruppe in Isobutylpiperonat kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Oxidation: Piperonilsäure und andere Carbonsäurederivate.
Reduktion: Alkohol-Derivate von Isobutylpiperonat.
Substitution: Verschiedene substituierte Ester und andere funktionalisierte Verbindungen.
Wissenschaftliche Forschungsanwendungen
Isobutylpiperonat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antioxidativer Eigenschaften.
Medizin: Die Forschung läuft, um ihre potenziellen therapeutischen Anwendungen zu untersuchen.
Industrie: Isobutylpiperonat wird bei der Herstellung von Duftstoffen, Aromen und anderen Industrieprodukten verwendet.
Wirkmechanismus
Der Wirkmechanismus von Isobutylpiperonat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Wegen. Die Estergruppe in der Verbindung kann einer Hydrolyse unterliegen, um Piperonilsäure freizusetzen, die über verschiedene Wege biologische Wirkungen ausüben kann. Die genauen molekularen Ziele und Wege, die beteiligt sind, sind noch Gegenstand der Forschung.
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyl piperonylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form piperonylic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Piperonylic acid and other carboxylic acid derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted esters and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Isobutyl piperonylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of isobutyl piperonylate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release piperonylic acid, which may exert biological effects through various pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Piperonilsäure: Die Stammverbindung von Isobutylpiperonat.
Isobutylacetat: Ein weiterer Ester mit ähnlichen strukturellen Merkmalen.
Piperonylbutoxid: Eine verwandte Verbindung mit unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
Isobutylpiperonat ist aufgrund seiner spezifischen Esterstruktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Industrie, unterstreichen seine Vielseitigkeit und Bedeutung.
Eigenschaften
CAS-Nummer |
74098-26-3 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-methylpropyl 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-8(2)6-14-12(13)9-3-4-10-11(5-9)16-7-15-10/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
NQAZSYLIZHQVQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


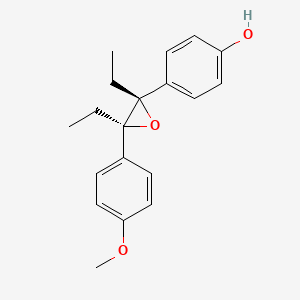


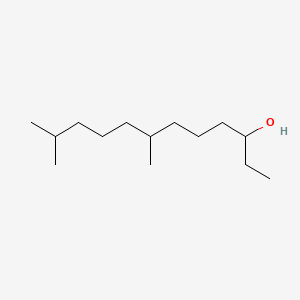
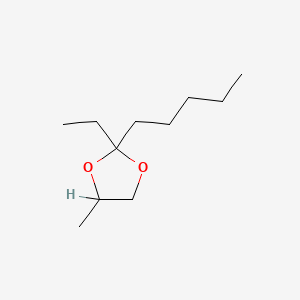
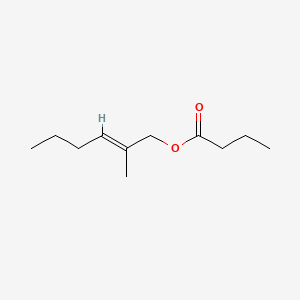
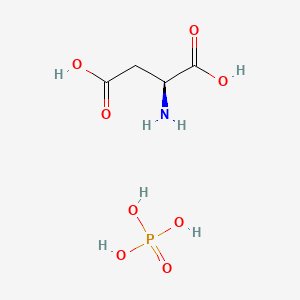
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
